molecular formula C19H37N5O5 B2754833 N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide CAS No. 689284-12-6

N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide

Cat. No. B2754833
CAS RN: 689284-12-6
M. Wt: 415.535
InChI Key: LMIQCBIEAHJAMZ-GZBFAFLISA-N
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Description

N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide is a useful research compound. Its molecular formula is C19H37N5O5 and its molecular weight is 415.535. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

TAPI-2 is a known inhibitor of matrix metalloproteinases (MMPs) . MMPs are enzymes that break down extracellular matrix proteins, playing a crucial role in tissue remodeling, embryogenesis, and diseases like cancer and arthritis.

Inhibition of TACE (TNF-α convertase; ADAM17)

TAPI-2 also inhibits TACE , an enzyme responsible for the shedding of tumor necrosis factor-alpha (TNF-α) from the cell surface. This makes TAPI-2 potentially useful in the study of diseases where TNF-α plays a key role, such as rheumatoid arthritis and Crohn’s disease.

Inhibition of L-Selectin Shedding

TAPI-2 inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . L-selectin is a cell adhesion molecule involved in the recruitment of leukocytes to sites of inflammation, so TAPI-2 could be useful in studying inflammatory diseases.

Inhibition of Phenylarsine Oxide (PAO)-Induced Shedding

TAPI-2 inhibits PAO-induced shedding in neutrophils . PAO is a tyrosine phosphatase inhibitor that induces cell surface protein shedding, so TAPI-2 could be used to study this process.

Potential Use in Cancer Research

Given its ability to inhibit MMPs and TACE, both of which are implicated in cancer progression, TAPI-2 could potentially be used in cancer research .

properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQCBIEAHJAMZ-GZBFAFLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide

CAS RN

689284-12-6
Record name TAPI-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689284126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What is the primary target of TAPI-2 and how does it exert its inhibitory effect?

A1: TAPI-2 primarily targets ADAM17, a membrane-bound metalloprotease. It acts as a competitive inhibitor by binding to the zinc ion within the catalytic domain of ADAM17, effectively blocking its proteolytic activity. [, , , ]

Q2: How does TAPI-2 affect the shedding of membrane-bound proteins?

A2: By inhibiting ADAM17, TAPI-2 prevents the shedding of various membrane-bound proteins including TNF-α, EGFR ligands (like HB-EGF, amphiregulin), L-selectin, and TNFR1. [, , , , , , , , , , ]

Q3: Can you provide specific examples of how TAPI-2 influences cellular processes by inhibiting ADAM17?

A3: Certainly. Here are a few examples:

  • Inhibition of TNF-α release: TAPI-2 reduces inflammation by blocking the release of TNF-α from the cell surface. This has been observed in models of inflammatory bowel disease, rheumatoid arthritis, and lung adenocarcinoma. [, , , ]
  • Modulation of EGFR signaling: By inhibiting the shedding of EGFR ligands, TAPI-2 can influence EGFR signaling pathways involved in cell proliferation, migration, and invasion. This has implications for cancer research, as aberrant EGFR signaling is often associated with tumor progression. [, , , , , ]
  • Regulation of L-selectin shedding: TAPI-2 can block the activation-induced shedding of L-selectin from leukocytes, which could impact leukocyte trafficking and immune responses. [, ]

Q4: What is the molecular formula and weight of TAPI-2?

A4: The molecular formula of TAPI-2 is C22H41N5O5. Its molecular weight is 455.6 g/mol.

Q5: Is there information available about the stability of TAPI-2 under various conditions?

A5: While specific data on TAPI-2's stability under various conditions is limited in the provided literature, it's important to note that hydroxamate-based inhibitors are generally known to be susceptible to hydrolysis, particularly in acidic environments. [] Proper storage and handling are crucial to maintain its stability.

Q6: Is TAPI-2 known to directly participate in any catalytic reactions?

A6: No, TAPI-2 is not a catalyst. Its primary function is to inhibit the catalytic activity of ADAM metalloproteases. [, , , ]

Q7: Has computational chemistry been used to study TAPI-2?

A7: While the provided research does not go into detail about computational studies on TAPI-2 itself, it highlights the use of molecular modeling and docking studies in understanding the interactions between metalloproteinases and their inhibitors, which is relevant to TAPI-2's mechanism of action. [, ]

Q8: How does the structure of TAPI-2 contribute to its inhibitory activity?

A8: The hydroxamate group (-CONHOH) in TAPI-2 is essential for its inhibitory activity. This group chelates the zinc ion in the active site of ADAM metalloproteases, effectively blocking their function. Modifications to this group or the surrounding structure can significantly affect potency and selectivity. [, ]

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